3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
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Overview
Description
3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound with a complex structure that includes a brominated aromatic ring, a hydroxyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom can produce a variety of substituted aromatic compounds .
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylphenyl isocyanate
- 4-Bromo-2-methylphenol
- N-(4-Bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide
Uniqueness
3-(4-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16BrNO3 |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO3/c1-8-6-9(13)4-5-10(8)11(15)7-12(16)14(2)17-3/h4-6,11,15H,7H2,1-3H3 |
InChI Key |
WJMPKRIBDNIINT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CC(=O)N(C)OC)O |
Origin of Product |
United States |
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